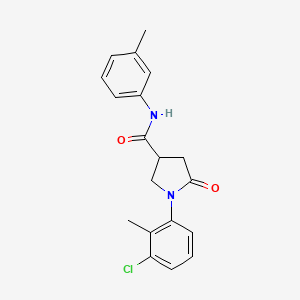![molecular formula C22H18ClF3N2O3S B4120056 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
描述
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as CB-839 and is classified as a potent and selective inhibitor of glutaminase, which is an enzyme that plays a crucial role in cancer metabolism.
作用机制
CB-839 works by inhibiting the activity of glutaminase, which is an enzyme that plays a crucial role in cancer metabolism. Glutaminase is responsible for converting glutamine into glutamate, which is then used by cancer cells to produce energy and other essential molecules. By inhibiting glutaminase, CB-839 disrupts this metabolic pathway, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
CB-839 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor effects, CB-839 has also been found to have anti-inflammatory and neuroprotective effects. CB-839 has been shown to reduce the levels of inflammatory cytokines in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. CB-839 has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
CB-839 has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer metabolism. CB-839 is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues. However, CB-839 also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experiments. CB-839 can also have off-target effects at high concentrations, which can complicate data interpretation.
未来方向
CB-839 has shown promise as a potential cancer therapy, and there are several future directions for research in this area. One potential direction is to investigate the use of CB-839 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study the effects of CB-839 in different types of cancer, as well as in other diseases such as metabolic disorders and neurological disorders. Additionally, there is a need for further research into the mechanisms of action of CB-839, as well as the potential side effects and toxicity of the compound.
Conclusion
In conclusion, CB-839 is a chemical compound that has been extensively studied for its potential use in cancer therapy. It is a potent and selective inhibitor of glutaminase, which plays a crucial role in cancer metabolism. CB-839 has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's disease. While CB-839 has several advantages for use in lab experiments, it also has some limitations that need to be addressed. Future research in this area will help to further elucidate the potential of CB-839 as a therapeutic agent.
科学研究应用
CB-839 has been extensively studied for its potential use in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to have anti-tumor effects. CB-839 has been found to be a potent and selective inhibitor of glutaminase, making it a promising candidate for cancer therapy. In addition to its anti-tumor effects, CB-839 has also been studied for its potential use in treating other diseases, such as metabolic disorders and neurological disorders.
属性
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(14-16-4-2-3-5-20(16)23)19-12-6-15(7-13-19)21(29)27-18-10-8-17(9-11-18)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXOCMHKXDUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




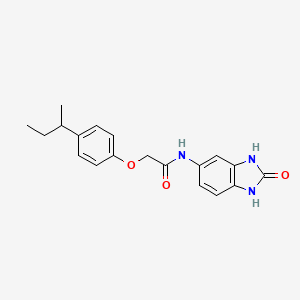
![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119992.png)
![N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120005.png)
![2-{[(3,4-dichlorobenzyl)thio]acetyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4120019.png)
![1-(2,4-dimethylbenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4120039.png)
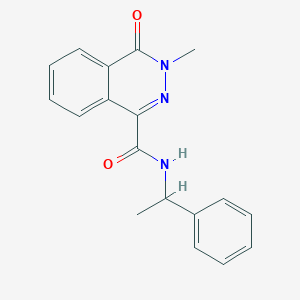
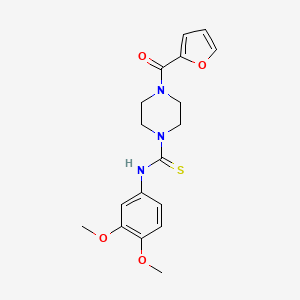
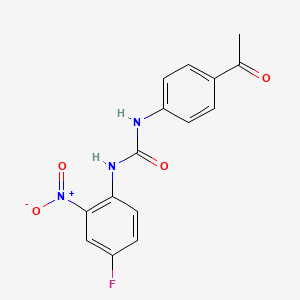
![7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4120075.png)
